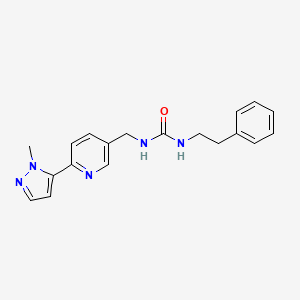

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the modulation of various biological processes that are dependent on NAD+, including cellular metabolism and aging processes .

Biochemical Pathways

The compound primarily affects the NAD+ salvage pathway by activating NAMPT . This leads to an increase in the production of NAD+, a crucial coenzyme in redox reactions. The increased availability of NAD+ can then influence various downstream effects, such as enhancing cellular metabolism, promoting DNA repair, and modulating aging processes .

Pharmacokinetics

This suggests that the compound has been designed to minimize potential drug-drug interactions and improve its bioavailability .

Result of Action

The activation of NAMPT and the subsequent increase in NAD+ production can have several molecular and cellular effects. These include enhanced cellular metabolism, promotion of DNA repair mechanisms, and modulation of aging processes . The exact effects would depend on the specific cellular context and the status of other interacting pathways.

Biochemische Analyse

Biochemical Properties

The compound 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea interacts with the enzyme NAMPT, which catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction enhances the activity of NAMPT, thereby influencing various biochemical reactions .

Cellular Effects

The activation of NAMPT by this compound has profound effects on cellular processes. NAD+, the product of the reaction catalyzed by NAMPT, is involved in numerous cellular functions, including metabolism and aging . Therefore, the activation of NAMPT by this compound can influence these processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with NAMPT. This compound binds to NAMPT, enhancing its activity and leading to increased production of NAD+ . This can result in changes in gene expression and other cellular processes due to the pivotal role of NAD+ .

Metabolic Pathways

This compound is involved in the NAD+ salvage pathway through its activation of NAMPT . This could potentially affect metabolic flux or metabolite levels, given the central role of NAD+ in metabolism .

Biologische Aktivität

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea, with CAS number 2034299-38-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O, with a molecular weight of 335.4 g/mol. The compound features a pyrazole ring, a pyridine moiety, and a phenethylurea structure, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034299-38-0 |

| Molecular Formula | C19H21N5O |

| Molecular Weight | 335.4 g/mol |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been shown to target specific signaling pathways involved in cancer progression, such as the RET (c-ret) signaling pathway, leading to reduced tumor growth in vivo models .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been extensively studied for their ability to combat bacterial and fungal infections. In vitro studies demonstrate that modifications in the pyrazole and pyridine rings can enhance antimicrobial efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

Inflammation-related diseases are another area where this compound may exhibit activity. Pyrazole-containing compounds are known for their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

Target Proteins:

- RET Protein : Acts as a selective inhibitor affecting cell proliferation and survival.

- Cyclooxygenase Enzymes : Inhibition leads to decreased inflammatory responses.

Biochemical Pathways:

The compound's mechanism involves modulation of signaling pathways associated with cell growth and inflammation. The inhibition of RET disrupts downstream signaling cascades that promote tumorigenesis and survival of cancer cells.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole and pyridine rings can significantly alter potency and selectivity against various biological targets:

| Substituent Type | Effect on Activity |

|---|---|

| Methyl Group on Pyrazole | Enhances binding affinity to targets |

| Halogen Substituents | Modulates lipophilicity and bioavailability |

| Variations in Urea Moiety | Affects solubility and metabolic stability |

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives similar to this compound:

- Study on Cancer Cell Lines : A study demonstrated that a related pyrazole compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through RET pathway modulation.

- Antimicrobial Testing : In vitro tests showed that structural analogs exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential therapeutic applications in treating infections.

- Anti-inflammatory Assessment : Research indicated that certain derivatives reduced inflammation markers in animal models of arthritis, supporting further exploration into their therapeutic potential.

Eigenschaften

IUPAC Name |

1-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-24-18(10-12-23-24)17-8-7-16(13-21-17)14-22-19(25)20-11-9-15-5-3-2-4-6-15/h2-8,10,12-13H,9,11,14H2,1H3,(H2,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKKQXFBSGAXAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.